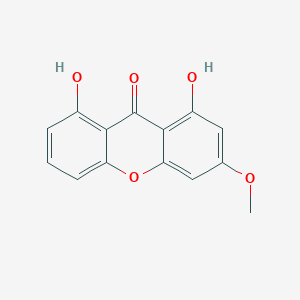
9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various plants, fungi, and lichens. The compound 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is characterized by its unique structure, which includes two hydroxyl groups and one methoxy group attached to the xanthone core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- can be achieved through several methods:
Condensation of Salicylic Acid with Phenol Derivatives: This classical method involves the reaction of salicylic acid with phenol derivatives under acidic conditions.
Aryl Aldehyde with Phenol Derivatives: Another approach involves the reaction of aryl aldehydes with phenol derivatives.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes to form the xanthone structure.
o-Haloarenecarboxylic Acid with Arynes: This approach involves the reaction of o-haloarenecarboxylic acids with arynes.
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make it a candidate for further research in drug development .
Medicine: In medicine, derivatives of xanthone, including 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-, are being explored for their potential therapeutic effects. Research has shown promise in areas such as cancer treatment, diabetes management, and neuroprotection .
Industry: Industrially, xanthone derivatives are used in the production of dyes, pigments, and other materials. Their stability and reactivity make them suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a role in cellular response to oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparaison Avec Des Composés Similaires
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Swerchirin): Similar in structure but with an additional methoxy group.
1-Hydroxyxanthone: Lacks the methoxy group and has different biological activities.
α-Mangostin: A naturally occurring xanthone with additional hydroxyl and methoxy groups, known for its potent biological activities.
Uniqueness: 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
39731-32-3 |
|---|---|
Formule moléculaire |
C14H10O5 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
1,8-dihydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-18-7-5-9(16)13-11(6-7)19-10-4-2-3-8(15)12(10)14(13)17/h2-6,15-16H,1H3 |
Clé InChI |
OWROAXRUPFOHOO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


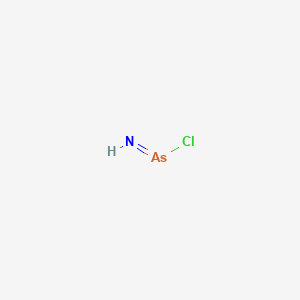

![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
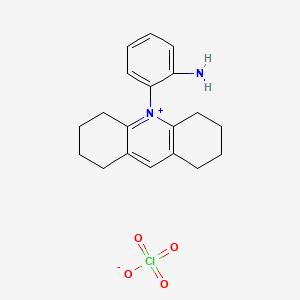
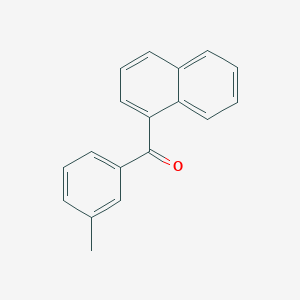
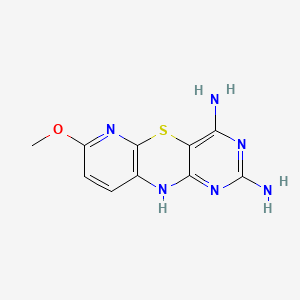
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
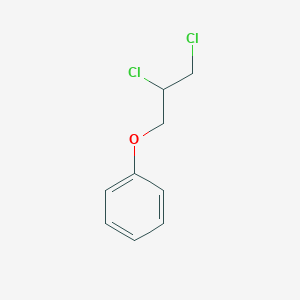
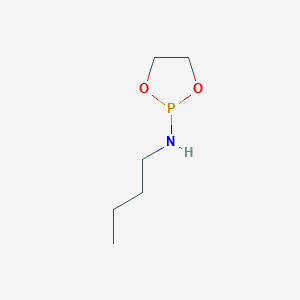

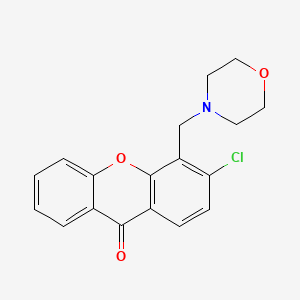
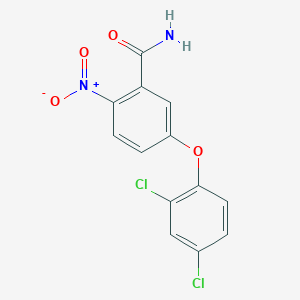
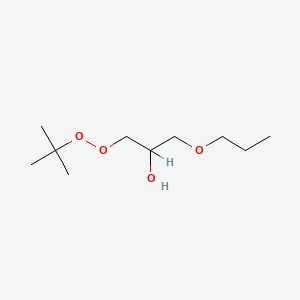
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
